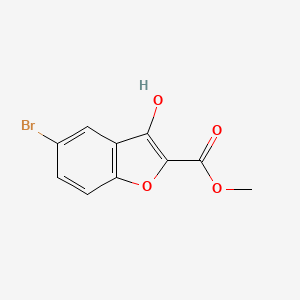

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate

CAS No.: 112104-41-3

Cat. No.: VC20148611

Molecular Formula: C10H7BrO4

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112104-41-3 |

|---|---|

| Molecular Formula | C10H7BrO4 |

| Molecular Weight | 271.06 g/mol |

| IUPAC Name | methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |

| Standard InChI Key | CVTPKEQCPDXWNR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)O |

Introduction

Structural and Physicochemical Properties

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds, featuring a fused benzene and furan ring system. The compound’s IUPAC name, methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate, reflects its substitution pattern: a bromine atom at position 5, a hydroxyl group at position 3, and a methyl ester at position 2 .

Molecular Geometry and Spectroscopic Data

X-ray crystallography of analogous benzofuran derivatives reveals planar aromatic systems with slight distortions due to substituent electronegativity . For this compound, nuclear magnetic resonance (NMR) spectroscopy predicts characteristic signals:

-

¹H-NMR: A singlet for the methyl ester (δ ~3.9 ppm), a broad peak for the hydroxyl group (δ ~5.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .

-

¹³C-NMR: Carbonyl resonance (δ ~165 ppm), aromatic carbons (δ ~110–150 ppm), and methyl ester carbons (δ ~52 ppm) .

The compound’s LogP value of 2.69 suggests moderate lipophilicity, favorable for membrane permeability in biological systems.

Table 1: Physicochemical Properties of Methyl 5-Bromo-3-Hydroxy-1-Benzofuran-2-Carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrO₄ | |

| Molecular Weight | 271.06 g/mol | |

| Exact Mass | 269.953 Da | |

| PSA (Polar Surface Area) | 59.67 Ų | |

| LogP | 2.69 |

Synthetic Routes and Optimization

The synthesis of methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate typically involves multi-step reactions starting from benzofuran precursors. Akiyama et al. (2009) demonstrated a route using halogenation and esterification , while Kowalewska et al. (2013) elaborated on cyclization strategies .

Key Synthetic Steps

-

Halogenation: Bromination of 3-hydroxybenzofuran derivatives using N-bromosuccinimide (NBS) or Br₂ in acetic acid .

-

Esterification: Reaction with methyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base .

-

Purification: Column chromatography (silica gel, chloroform/methanol) yields >75% purity .

Table 2: Representative Synthesis Conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume